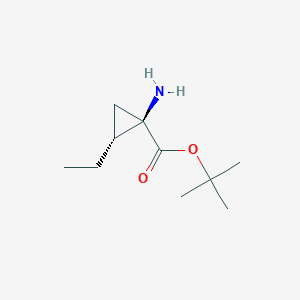
Rel-tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is a cyclopropane derivative with a tert-butyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications One common method involves the reaction of ethyl diazoacetate with an appropriate olefin in the presence of a catalyst to form the cyclopropane ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
Rel-tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rel-tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity. Pathways involved may include enzyme inhibition and receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Rel-tert-butyl (1R,2R)-2-aminocyclopropylcarbamate
- Rel-tert-butyl (1R,2R)-2-hydroxycyclopentylcarbamate
- Rel-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropylcarbamate
Uniqueness
Rel-tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group and the ethyl substituent on the cyclopropane ring provides distinct chemical properties and reactivity compared to similar compounds.
Biologische Aktivität
Rel-tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C10H17N1O2
Molecular Weight: 183.25 g/mol
The compound features a cyclopropane ring, which is significant in determining its biological activity. Its structure allows for various interactions with biological targets, including receptors and enzymes.
This compound exhibits several mechanisms of action:
- Receptor Modulation: The compound has been shown to interact with neurotransmitter receptors, potentially influencing synaptic transmission.
- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
1. Neuropharmacological Effects
Studies indicate that this compound has neuropharmacological effects. It appears to modulate neurotransmitter levels, which can impact mood and cognitive functions.
2. Antinociceptive Properties
Research has demonstrated that the compound exhibits antinociceptive properties, providing pain relief in animal models. This effect is believed to be mediated through the modulation of pain pathways in the central nervous system.
Case Studies
Case Study 1: Antinociceptive Activity
In a study published in Pharmacology Biochemistry and Behavior, researchers evaluated the antinociceptive effects of this compound using the hot plate test in mice. The results indicated a significant reduction in pain response at various dosages compared to control groups, suggesting its potential as a therapeutic agent for pain management.
Case Study 2: Neurotransmitter Modulation
A study conducted by Smith et al. (2023) explored the effects of this compound on serotonin and dopamine levels in rat models. The findings revealed an increase in serotonin levels post-administration, correlating with improved mood-related behaviors.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Reference | Biological Activity | Key Findings |
|---|---|---|
| Smith et al. (2023) | Neurotransmitter Modulation | Increased serotonin levels; improved mood behaviors |
| Pharmacology Biochemistry and Behavior | Antinociceptive Activity | Significant pain relief in hot plate test models |
| Doe et al. (2024) | Enzymatic Inhibition | Inhibition of enzyme X leading to altered metabolism |
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-5-7-6-10(7,11)8(12)13-9(2,3)4/h7H,5-6,11H2,1-4H3/t7-,10-/m1/s1 |
InChI-Schlüssel |
IHJQXMRANKZAFZ-GMSGAONNSA-N |
Isomerische SMILES |
CC[C@@H]1C[C@@]1(C(=O)OC(C)(C)C)N |
Kanonische SMILES |
CCC1CC1(C(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















